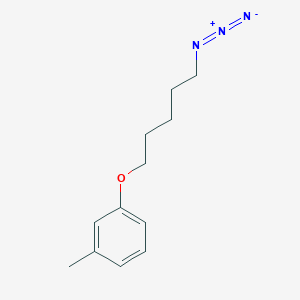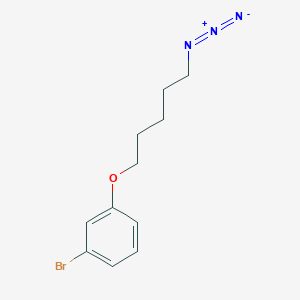
1-((5-Azidopentyl)oxy)-3-bromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Azidopentyl)oxy)-3-bromobenzene is an organic compound that features both azide and bromobenzene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-3-bromobenzene typically involves a multi-step process:
Bromination: The starting material, phenol, is brominated to form 3-bromophenol.
Alkylation: 3-bromophenol is then alkylated with 5-bromopentanol under basic conditions to form 1-(5-bromopentyloxy)-3-bromobenzene.
Azidation: The final step involves the substitution of the bromine atom in the pentyl chain with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions such as continuous flow reactors, higher purity reagents, and more efficient catalysts to increase yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Azidopentyl)oxy)-3-bromobenzene can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles.
Click Chemistry: The azide group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Click Chemistry: Copper(I) catalysts and alkynes.
Reduction: Triphenylphosphine or hydrogenation catalysts.
Major Products
Substitution: Various substituted benzene derivatives.
Click Chemistry: Triazole derivatives.
Reduction: Amino derivatives.
Applications De Recherche Scientifique
1-((5-Azidopentyl)oxy)-3-bromobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: The azide group allows for the attachment of biomolecules through click chemistry.
Material Science: Used in the preparation of functionalized polymers and materials.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 1-((5-Azidopentyl)oxy)-3-bromobenzene depends on the specific reaction it undergoes. For example:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring.
Substitution: The bromine atom on the benzene ring is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparaison Avec Des Composés Similaires
1-((5-Azidopentyl)oxy)-3-bromobenzene can be compared with other azide-containing compounds and bromobenzene derivatives:
1-Azido-3-bromobenzene: Lacks the pentyl chain, making it less versatile for bioconjugation.
1-((5-Azidopentyl)oxy)benzene: Lacks the bromine atom, limiting its use in substitution reactions.
1-((5-Azidopentyl)oxy)-4-bromobenzene: Positional isomer with different reactivity due to the bromine atom’s position.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
1-(5-azidopentoxy)-3-bromobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-10-5-4-6-11(9-10)16-8-3-1-2-7-14-15-13/h4-6,9H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANVXKBXMFKUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159900.png)
![3-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159912.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
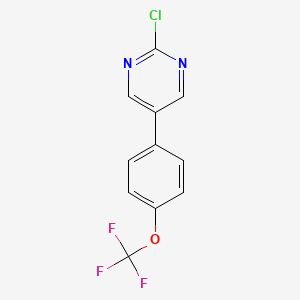

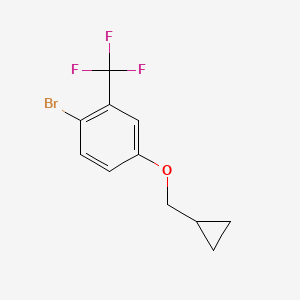

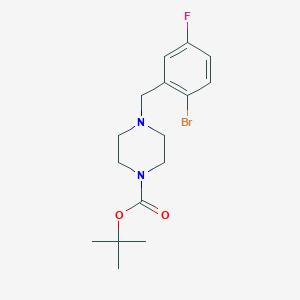
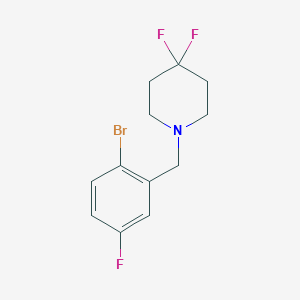
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)
